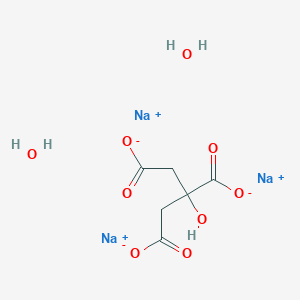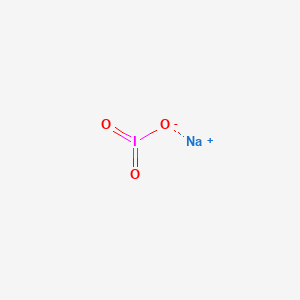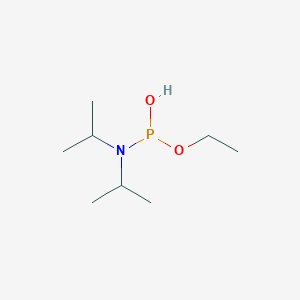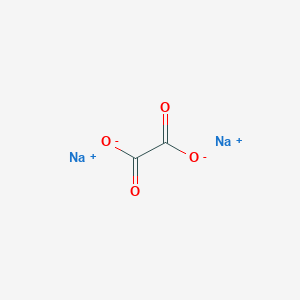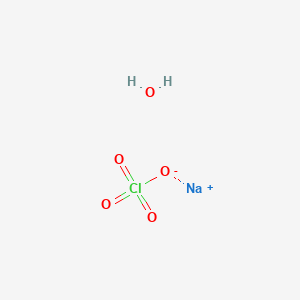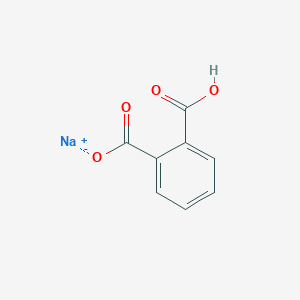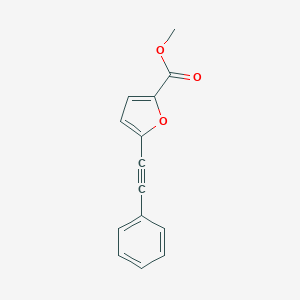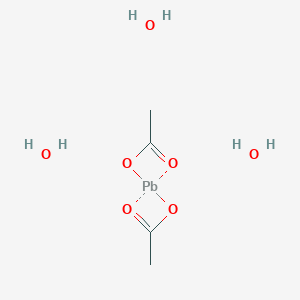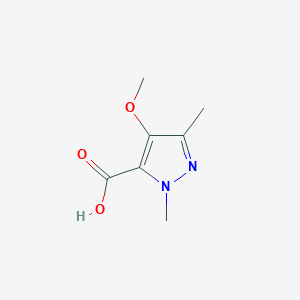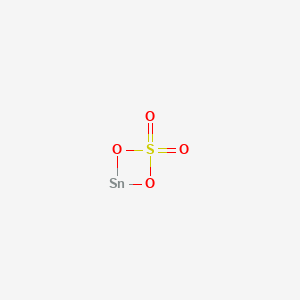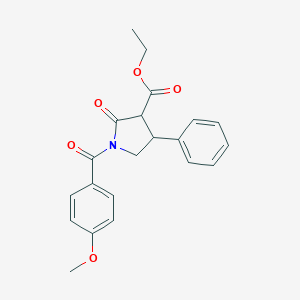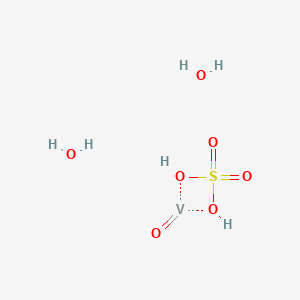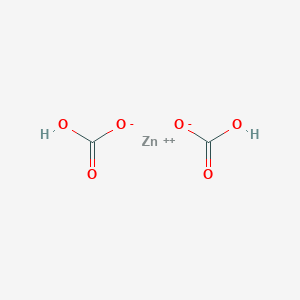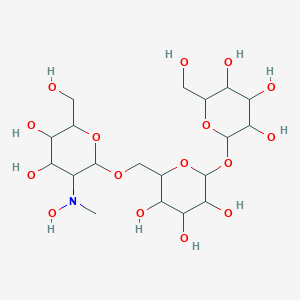
Lysodektose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lysodektose is a compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is a derivative of lysozyme, an enzyme that is found in various bodily fluids and tissues. Lysodektose has been synthesized through a novel method and has shown promising results in various scientific applications.
Scientific Research Applications
Nitroxyl Compounds in Bacteria
Lysodektose was studied as a type of nitroxyl compound in bacteria. Micrococcus luteus, a bacterium, can transform lysodektose into a long-living free radical, hinting at its potential role in bacterial metabolism. This transformation can persist even when cells are treated with certain antibiotics, although other substances drastically decrease its intracellular content. The compound's accumulation in response to specific treatments suggests a possible siderophore function, which is essential for iron transport in microorganisms (Artsatbanov et al., 2009).
Molecular Structure Analysis
The molecular structure of bacterial lysodektose has been analyzed using quantum-chemical calculations and EPR spectroscopy. This research provided insights into the redox potentials of lysodektose and its behavior during sequential oxidation processes. The findings from this study offer a deeper understanding of the lysodektose's chemical properties and its behavior as a nitroxyl compound (Kulikov et al., 2010).
Lysimeters in Soil–Plant–Atmosphere Research
While not directly related to lysodektose, lysimeters are essential tools in soil–plant–atmosphere research, providing direct measurements of evapotranspiration and aiding in studies of water, nutrient, and solute balances. Advanced lysimeters offer enhanced uniformity in environmental conditions, leading to more accurate research findings in areas such as plant physiological processes and environmental variables (Lazarovitch et al., 2006).
Biotechnological Applications
In biotechnology, lysodektose-related enzymes like lysozyme are utilized in various applications. For instance, a novel lysozyme sensing concept based on Micrococcus lysodeikticus cells adsorbed on graphene oxide-coated surfaces has been developed for detecting lysozyme in biological fluids. This innovation offers potential applications in clinical diagnostics and monitoring of diseases where lysozyme levels are indicative of certain conditions (Vasilescu et al., 2017).
properties
CAS RN |
126077-90-5 |
|---|---|
Product Name |
Lysodektose |
Molecular Formula |
C19H35NO16 |
Molecular Weight |
533.5 g/mol |
IUPAC Name |
2-[6-[[4,5-dihydroxy-6-(hydroxymethyl)-3-[hydroxy(methyl)amino]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H35NO16/c1-20(31)8-12(26)9(23)5(2-21)33-17(8)32-4-7-11(25)14(28)16(30)19(35-7)36-18-15(29)13(27)10(24)6(3-22)34-18/h5-19,21-31H,2-4H2,1H3 |
InChI Key |
LZVSAEWUJVJOLT-UHFFFAOYSA-N |
SMILES |
CN(C1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)CO)O)O)O |
Canonical SMILES |
CN(C1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)CO)O)O)O |
synonyms |
6-O-(2-deoxy-2-(N-methyl)hydroxylamino-beta-glucopyranosyl)alpha,alpha-trehalose lysodektose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



